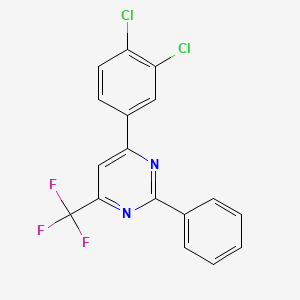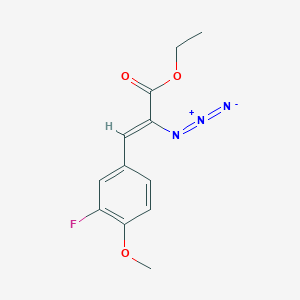
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azido group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 3-fluoro-4-methoxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acrylate with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form an intermediate compound.
Azidation: The intermediate compound is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used as a probe for studying biological processes involving azido groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the ester and fluoro-substituted aromatic ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: Lacks the fluoro substitution on the aromatic ring.
Ethyl 2-azido-3-(3-fluoro-phenyl)acrylate: Lacks the methoxy substitution on the aromatic ring.
Uniqueness
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications.
Properties
Molecular Formula |
C12H12FN3O3 |
|---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl (Z)-2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3/b10-7- |
InChI Key |
DEYLWZNOMZFAJQ-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


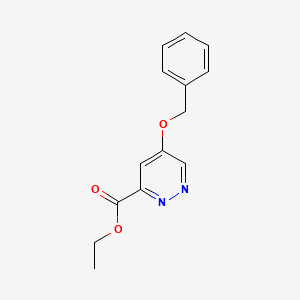
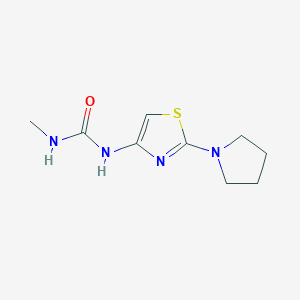
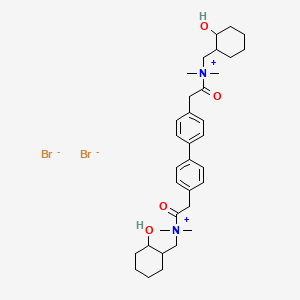
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)

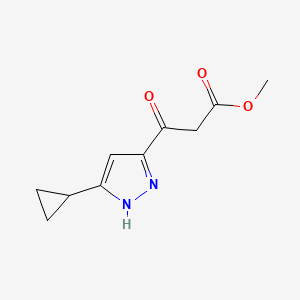
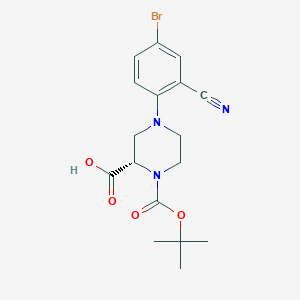
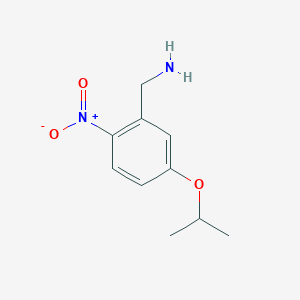
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
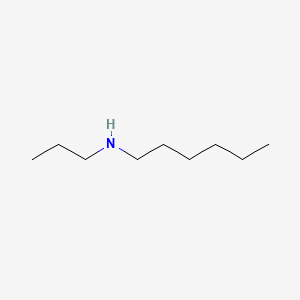
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
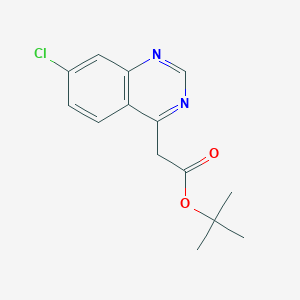
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
